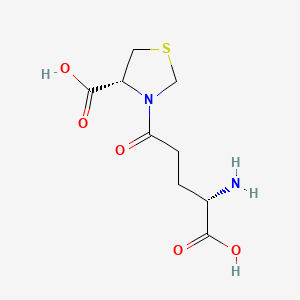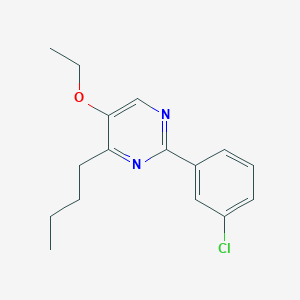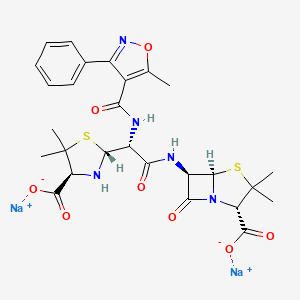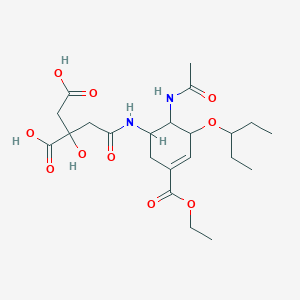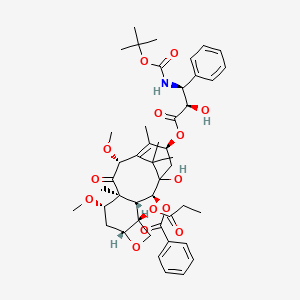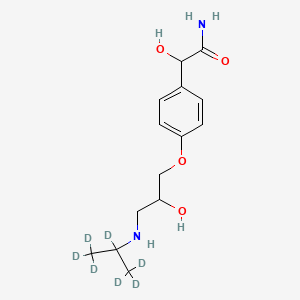
Hydroxyatenolol-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxyatenolol-d7 is an isotope-labeled analog of Hydroxyatenolol, which is a metabolite of Atenolol. Atenolol is a cardioselective beta-adrenergic blocker used for its antihypertensive, antianginal, and antiarrhythmic properties. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Atenolol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxyatenolol-d7 involves the incorporation of deuterium atoms into the Hydroxyatenolol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity of the final product. The production process is optimized to maximize yield and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Hydroxyatenolol-d7 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can produce various oxidized metabolites, while reduction can yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Hydroxyatenolol-d7 is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism and pharmacokinetics of Atenolol.
Biology: It is used in biological studies to understand the metabolic pathways and interactions of Atenolol in the body.
Medicine: It is used in clinical research to study the effects of Atenolol and its metabolites on cardiovascular health.
Industry: It is used in the pharmaceutical industry to develop and test new beta-adrenergic blockers.
Wirkmechanismus
Hydroxyatenolol-d7, like its parent compound Atenolol, exerts its effects by selectively binding to the beta-1 adrenergic receptors in the heart. This binding inhibits the action of catecholamines, leading to a decrease in heart rate and blood pressure. The molecular targets involved include the beta-1 adrenergic receptors, and the pathways affected include the adrenergic signaling pathway .
Vergleich Mit ähnlichen Verbindungen
Hydroxyatenolol-d7 is similar to other deuterated analogs of beta-adrenergic blockers, such as Carazolol-d7 and Propranolol-d7. it is unique in its specific application to the study of Atenolol metabolism. Other similar compounds include:
Carazolol-d7: Used to study the metabolism of Carazolol.
Propranolol-d7: Used to study the metabolism of Propranolol.
This compound stands out due to its specific use in research related to Atenolol, providing valuable insights into the pharmacokinetics and metabolic pathways of this widely used beta-adrenergic blocker.
Eigenschaften
Molekularformel |
C14H22N2O4 |
|---|---|
Molekulargewicht |
289.38 g/mol |
IUPAC-Name |
2-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]-2-hydroxyacetamide |
InChI |
InChI=1S/C14H22N2O4/c1-9(2)16-7-11(17)8-20-12-5-3-10(4-6-12)13(18)14(15)19/h3-6,9,11,13,16-18H,7-8H2,1-2H3,(H2,15,19)/i1D3,2D3,9D |
InChI-Schlüssel |
GSZUNNBDULASMA-SCENNGIESA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)C(C(=O)N)O)O |
Kanonische SMILES |
CC(C)NCC(COC1=CC=C(C=C1)C(C(=O)N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[cyano-(1-hydroxycyclohexyl)methyl]phenoxy]oxane-2-carboxylate](/img/structure/B13859666.png)
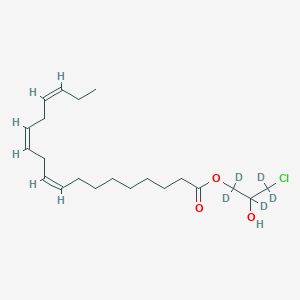
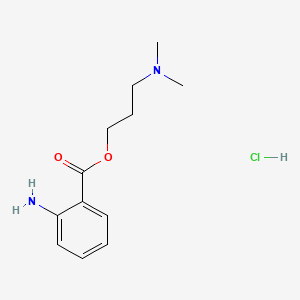
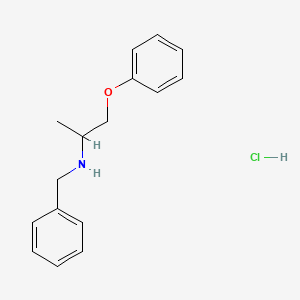
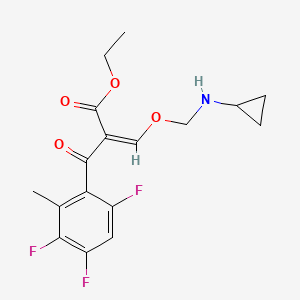

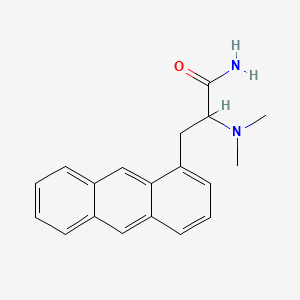
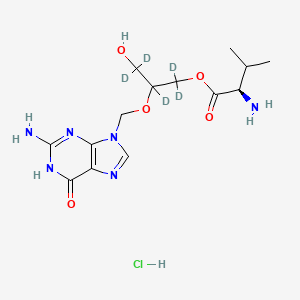
![Ethyl 2-[3-(1-chloroethyl)pyrazol-1-yl]pyridine-3-carboxylate](/img/structure/B13859724.png)
